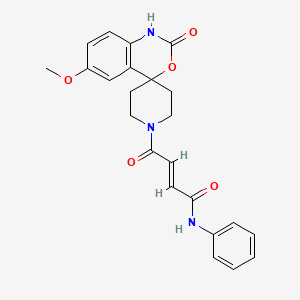

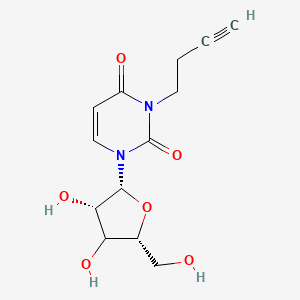

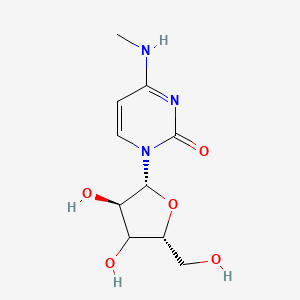

Myricetin-3-O-rutinoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myricetin-3-O-rutinoside involves the rhamnosylation of myricetin. This process can be achieved using engineered Escherichia coli containing thymidine diphosphate-α-l-rhamnose sugar gene cassette and Arabidopsis-derived glycosyltransferase . Myricetin is exogenously supplemented to induced cultures of engineered E. coli, and the formation of this compound is confirmed through chromatographic and NMR analyses . The yield of the product can be improved using various mutants and molecular carriers like methylated cyclodextrin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources due to the low production and time-consuming chemical extraction processes . The availability of the target flavonoid glycoside is limited, which adds considerable expense to its production .

Chemical Reactions Analysis

Types of Reactions: Myricetin-3-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, water, methanol, and toluene . These solvents are used in different proportions to achieve the desired reaction conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the rhamnosylation of myricetin results in the formation of this compound .

Scientific Research Applications

Myricetin-3-O-rutinoside has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and its ability to inhibit lipid peroxidation . In biology, it is used to investigate its effects on cellular pathways and its potential as a therapeutic agent . In medicine, this compound is explored for its anticancer, anti-inflammatory, and cardioprotective properties . In the industry, it is used in the production of dietary supplements and functional foods due to its health benefits .

Mechanism of Action

The mechanism of action of Myricetin-3-O-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting reactive oxygen species (ROS) generation and activating antioxidant enzymes . This compound also modulates signaling pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis . By targeting these pathways, this compound can alleviate physiological anomalies such as cancers, cardiac diseases, and inflammatory disorders .

Comparison with Similar Compounds

Myricetin-3-O-rutinoside shares structural similarities with other flavonoids such as apigenin, luteolin, kaempferol, quercetin, and myricitrin . These compounds also exhibit antioxidant and anti-inflammatory properties, but this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability . The presence of the rhamnosyl-glucoside moiety in this compound distinguishes it from other flavonoids and contributes to its unique biological activities .

Conclusion

This compound is a flavonoid compound with significant biological activities and diverse scientific research applications Its unique glycosylation pattern enhances its solubility and bioavailability, making it a valuable compound for further research and industrial applications

Properties

Molecular Formula |

C27H30O17 |

|---|---|

Molecular Weight |

626.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |

InChI Key |

QCIILLDRJZPUDI-PHTGNFSXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)

![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)

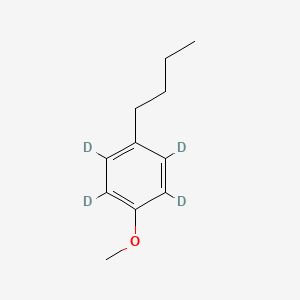

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)